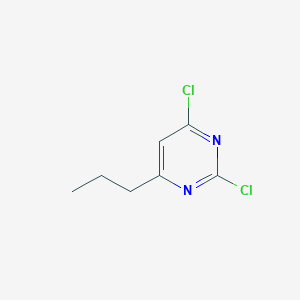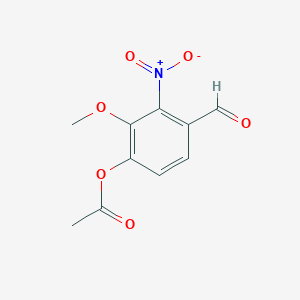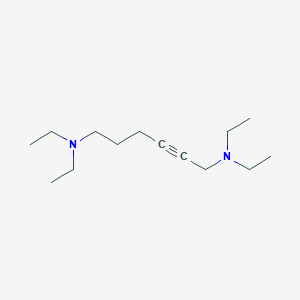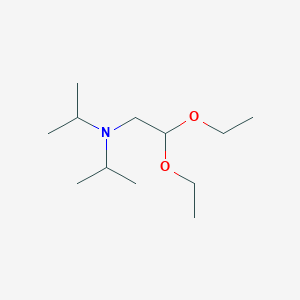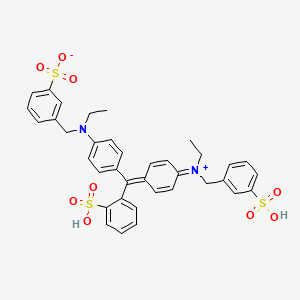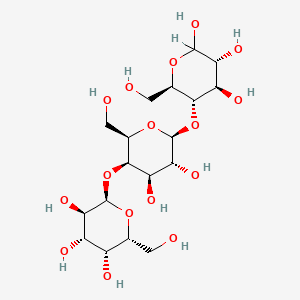
N-甲基萘-1-胺
描述
N-methylnaphthalen-1-amine is a chemical compound that is derived from naphthalene by substituting one of the hydrogen atoms on the nitrogen atom of an amine group with a methyl group. This modification can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of N-methylnaphthalen-1-amine and its derivatives can be achieved through various methods. One approach involves the reductive amination process using cobalt oxide nanoparticles, which allows for the selective synthesis of N-methylated and N-alkylated amines starting from nitroarenes or amines and aqueous formaldehyde or aldehydes in the presence of formic acid . Another method described the preparation of a related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a key intermediate in the synthesis of premafloxacin, an antibiotic. This process includes an asymmetric Michael addition and a stereoselective alkylation .
Molecular Structure Analysis
The molecular structure of N-methylnaphthalen-1-amine is characterized by the presence of a naphthalene ring system with an amine group that has been methylated. The methylation can influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. The inductive effects of methylation are evident from the decrease in ground-state oxidation potential for derivatives containing monomethylamino substituents .
Chemical Reactions Analysis
N-methylnaphthalen-1-amine can participate in various chemical reactions due to the presence of the amine group. For instance, the reactivity of the amine group can be modified by N-substitution, which can influence internal conversion processes in the molecule. The internal conversion was found to be enhanced when the N-methyl group was replaced by N-CH2CO2CH3 . Additionally, methylamine, a simple amine, has been used as a reagent for the removal of a phthaloyl protecting group from nitrogen, demonstrating the versatility of amines in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylnaphthalen-1-amine derivatives are influenced by the degree of methylation. The electrochemical and spectroscopic properties reported for a series of 1,5-diaminonaphthalene derivatives, which are structurally similar to N-methylnaphthalen-1-amine, show that increasing levels of N-methylation affect absorption and emission properties. The excited-state oxidation potentials of the monomethylamine derivatives are approximately 200 mV lower than those of the dimethylamino derivatives . This indicates that methylation can have significant effects on the electronic properties of the molecule, which could be important for applications in electronic materials or as electron donors in various chemical reactions.
科学研究应用
1. Photophysical Properties of Naphthalimide Derivatives
- Application Summary: Naphthalimide derivatives are used in the development of anion sensors for selective detection of specific anions. This is a crucial research topic as anions play vital roles in biological systems and industrial applications .
- Methods of Application: The study involved the investigation of the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction .
- Results: The study suggested that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
2. Synthesis of Naphthalimide Derivatives
- Application Summary: Naphthalimide derivatives are synthesized via an aromatic nucleophilic substitution reaction .
- Methods of Application: The photophysical properties of these derivatives were investigated in solvents with different polarity and in aqueous media .
- Results: The results of this research are not specified in the source .
3. Naphthalimide Derivatives as Anion Sensors
- Application Summary: Naphthalimide derivatives are used in the development of anion sensors for selective detection of specific anions .
- Methods of Application: The study involved the investigation of the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide .
- Results: The study suggested that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
4. 1-Naphthols in Multifunctional Material Systems
- Application Summary: 1-Naphthols are used in the development of efficient multifunctional material systems (MFMS) by using various composite materials .
- Methods of Application: The study systematically studied 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties .
- Results: The study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
5. N-phenylnaphthalen-1-amine-based Dyes in Organic Solar Cells
- Application Summary: N-phenylnaphthalen-1-amine-based dyes have been theoretically assessed for their potential use in designing highly proficient organic solar cells .
- Methods of Application: The study involved theoretical investigation of the π-linker influence on photovoltaic properties using density functional theory (DFT) and time-dependent density functional theory (TDDFT) .
- Results: The findings suggested that all designed molecules would be excellent sensitizers, because of the narrow bandgap, efficient photo-induced electron transfer, low exciton binding energy along with a redshift .
6. 1-Naphthols in Multifunctional Material Systems
- Application Summary: 1-Naphthols are used in the development of efficient multifunctional material systems (MFMS) by using various composite materials .
- Methods of Application: The study systematically studied 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties .
- Results: This study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
安全和危害
属性
IUPAC Name |
N-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEYUWUEAXIBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062262 | |
| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylnaphthalen-1-amine | |
CAS RN |
2216-68-4 | |
| Record name | N-Methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2216-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(1-naphthyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT9LV0NVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


